1-Trimethylsilyl-1-hexyne

Vue d'ensemble

Description

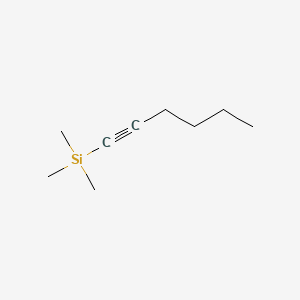

1-Trimethylsilyl-1-hexyne is an organosilicon compound with the molecular formula C9H18Si. It is a trialkylsilylalkyne, characterized by the presence of a trimethylsilyl group attached to a hexyne backbone. This compound is widely used in organic synthesis due to its unique reactivity and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Trimethylsilyl-1-hexyne can be synthesized through the reaction of 1-hexyne with chlorotrimethylsilane in the presence of a base such as butyllithium. The reaction is typically carried out in an inert atmosphere, such as argon, and at low temperatures to ensure high yields . The general procedure involves the following steps:

- 1-Hexyne is dissolved in tetrahydrofuran and cooled to approximately -70°C.

- Butyllithium is added dropwise to the solution, forming a lithium acetylide intermediate.

- Chlorotrimethylsilane is then added to the reaction mixture, resulting in the formation of this compound.

- The reaction mixture is gradually warmed to room temperature and then heated under reflux to complete the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Trimethylsilyl-1-hexyne undergoes various chemical reactions, including:

Substitution Reactions: It can participate in Sonogashira coupling reactions with aryl halides in the presence of palladium catalysts to form enynes.

Hydrosilylation Reactions: It can react with hydrosilanes in the presence of catalysts to form silylated products.

Oxidation Reactions: It can be oxidized to form corresponding propargylic alcohols using reagents like tetrabutylammonium fluoride.

Common Reagents and Conditions:

Palladium Catalysts: Used in Sonogashira coupling reactions.

Tetrabutylammonium Fluoride: Used for the conversion to propargylic alcohols.

Hydrosilanes: Used in hydrosilylation reactions.

Major Products Formed:

Enynes: Formed through Sonogashira coupling.

Propargylic Alcohols: Formed through oxidation.

Silylated Products: Formed through hydrosilylation.

Applications De Recherche Scientifique

Chemical Sensing

TMSA-C4 has been investigated for its potential in chemical sensing applications due to its ability to form stable self-assembled monolayers (SAMs) on gold surfaces. The stability and orientation of these SAMs are crucial for developing sensors that can detect specific chemical interactions. Research indicates that TMSA-C4 readily forms large lamellar domains when applied to substrates, enhancing the sensitivity and selectivity of the sensors .

Catalysis

In catalysis, TMSA-C4 plays a role as a substrate in various coupling reactions. For instance, it has been utilized in the [2+2+1] coupling reaction with azobenzenes using a vanadium(V) catalyst. This reaction showcases TMSA-C4's capability to participate in complex transformations, leading to the formation of valuable products . Additionally, TMSA-C4 has been examined in homo-coupling reactions facilitated by zirconium catalysts, yielding functionalized products that are significant for synthetic organic chemistry .

Materials Science

TMSA-C4 is also explored in materials science for its role in creating advanced polymeric materials. It has been copolymerized with other alkynes to produce materials with enhanced properties such as gas permeability and mechanical strength. The copolymerization process involves adjusting the chemical composition and structure of the polymers to achieve desired characteristics, which is vital for applications in high-tech areas like membranes and coatings .

Self-Assembled Monolayers (SAMs)

A comparative study on TMSA derivatives revealed that TMSA-C4 forms stable SAMs at the n-tetradecane/Au(111) interface. High-resolution scanning tunneling microscopy (STM) demonstrated that TMSA-C4 molecules adopt an upright position on gold surfaces, which is essential for optimizing sensor performance. This study highlighted the influence of molecular structure on SAM growth mechanisms and the potential for tailoring surface properties through molecular design .

Homo-Coupling Reactions

In a study involving the homo-coupling of trimethylsilyl-substituted alkynes, TMSA-C4 was reacted with a zirconium catalyst system under mild conditions. The results indicated high yields of functionalized products after hydrolysis or iodination processes. This application underscores TMSA-C4's utility in synthetic methodologies that require robust and efficient coupling reactions .

Data Tables

Mécanisme D'action

The mechanism of action of 1-trimethylsilyl-1-hexyne in chemical reactions involves the activation of the alkyne group, which can undergo nucleophilic or electrophilic attack depending on the reaction conditions. The trimethylsilyl group provides stability to the alkyne, making it less reactive towards unwanted side reactions. In Sonogashira coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the alkyne and the aryl halide .

Comparaison Avec Des Composés Similaires

- 1-Trimethylsilyl-1-pentyne

- 1-Trimethylsilyl-1-octyne

- 1-Trimethylsilyl-1-decyne

Comparison: 1-Trimethylsilyl-1-hexyne is unique due to its specific chain length, which influences its reactivity and physical properties. Compared to shorter or longer chain analogs, it offers a balance between reactivity and stability, making it a versatile reagent in organic synthesis .

Activité Biologique

1-Trimethylsilyl-1-hexyne (TMS-heptyne) is an organosilicon compound with the molecular formula CHSi. It is notable for its applications in organic synthesis, particularly in coupling reactions and as a reagent in various catalytic processes. This article explores the biological activity of TMS-heptyne, focusing on its chemical behavior, potential therapeutic applications, and associated case studies.

This compound is characterized by the presence of a trimethylsilyl group attached to a terminal alkyne. This structural feature imparts unique reactivity, particularly in coupling reactions facilitated by transition metal catalysts.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | CHSi |

| Molecular Weight | 158.32 g/mol |

| Boiling Point | 120 °C |

| Density | 0.77 g/cm³ |

| Flammability | Flammable |

Catalytic Applications

Recent studies have demonstrated that TMS-heptyne can serve as an effective substrate in catalytic reactions. For instance, it has been utilized in the [2+2+1] coupling reactions with azobenzenes using vanadium catalysts, showcasing its ability to produce regioselective products with high yields. In one study, TMS-heptyne yielded a single regioisomer in 42% yield when subjected to specific catalytic conditions .

Toxicological Profile

The biological safety profile of TMS-heptyne indicates potential hazards associated with its use. According to PubChem, it is classified as a flammable liquid and vapor, and exposure may cause skin irritation . These safety concerns necessitate careful handling and further investigation into its long-term effects on human health.

Case Studies

Case Study 1: Catalytic Efficiency

In a study focusing on the catalytic efficiency of TMS-heptyne, researchers employed a vanadium-based catalyst to explore its reactivity in oxidative coupling reactions. The results indicated that TMS-heptyne not only participated effectively but also enhanced the overall reaction rate compared to other alkynes tested .

Case Study 2: Synthesis of Functionalized Products

Another significant application of TMS-heptyne was observed in the synthesis of functionalized compounds through homo-coupling reactions using a CpZrCl and EtAl reagent system. The study reported good yields of functionalized products after hydrolysis or iodination, demonstrating TMS-heptyne's versatility as a synthetic intermediate .

Research Findings

The following key findings summarize the biological activity and applications of TMS-heptyne:

- Regioselectivity : TMS-heptyne exhibits excellent regioselectivity in catalytic reactions, which can be attributed to steric effects imparted by the trimethylsilyl group.

- Synthetic Versatility : It serves as a valuable building block in organic synthesis, particularly in the formation of complex molecules through various coupling strategies.

- Safety Considerations : While TMS-heptyne is useful in synthetic chemistry, its flammability and potential irritant properties necessitate stringent safety protocols during handling.

Table 2: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Catalytic Reactions | Effective substrate for coupling reactions |

| Synthetic Applications | Produces functionalized compounds |

| Toxicological Concerns | Flammable; causes skin irritation |

Propriétés

IUPAC Name |

hex-1-ynyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18Si/c1-5-6-7-8-9-10(2,3)4/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFCRJYVNDZSYCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343049 | |

| Record name | 1-Trimethylsilyl-1-hexyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3844-94-8 | |

| Record name | 1-Hexyn-1-yltrimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3844-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Trimethylsilyl-1-hexyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the synthetic applications of 1-Trimethylsilyl-1-hexyne in organic chemistry?

A1: this compound serves as a versatile building block in organic synthesis. One notable application is its role in stereospecific coupling reactions with vinylcopper reagents to produce conjugated enynes. For example, reacting this compound with a vinylcopper reagent derived from the corresponding alkene in the presence of 1-hexynyl(phenyl)iodonium tosylate leads to the formation of (E)-5-Phenyldodec-5-en-7-yne. [] This stereospecific coupling reaction highlights the utility of this compound in constructing complex molecules with defined stereochemistry.

Q2: Can this compound participate in reactions catalyzed by tetrabutylammonium fluoride (TBAF)?

A2: Yes, this compound readily undergoes additions to various carbonyl compounds in the presence of TBAF as a catalyst. [] This reaction proceeds efficiently at room temperature in THF, yielding valuable propargylic alcohols. The reaction exhibits good functional group tolerance, accommodating aryl groups with substituents like chloro, trifluoromethyl, bromo, and fluoro groups. This methodology offers a mild and practical route to synthesize diverse propargylic alcohols, including those bearing trifluoromethyl groups.

Q3: Are there any known methods to introduce deuterium labels using this compound as a starting material?

A3: Yes, this compound can be utilized to prepare deuterium-labeled compounds. Specifically, reacting this compound with titanium tetraisopropoxide and isopropylmagnesium chloride in the presence of deuterium gas leads to the formation of (Z)-1,2-dideuterio-1-(trimethylsilyl)-1-hexene. [] This method leverages the reactivity of an acetylene-titanium alkoxide complex formed in situ, enabling the stereoselective incorporation of deuterium atoms into the molecule.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.